molecular formula C16H18ClNO3S2 B2881167 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396886-41-1

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2881167
CAS No.: 1396886-41-1
M. Wt: 371.89
InChI Key: DKUJSCCMDQQXFF-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a sulfonyl group attached to a chloromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Thiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.

    Chloromethoxyphenyl Substitution: This step involves the substitution of the phenyl ring with a chloromethoxy group, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(phenyl)piperidine
  • 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(furan-2-yl)piperidine

Comparison

Compared to similar compounds, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the thiophene ring, which can impart distinct electronic properties. This uniqueness can make it more suitable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-21-15-5-4-13(11-14(15)17)23(19,20)18-8-6-12(7-9-18)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUJSCCMDQQXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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